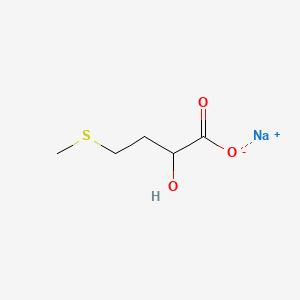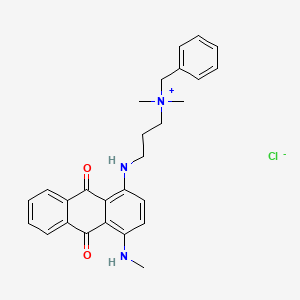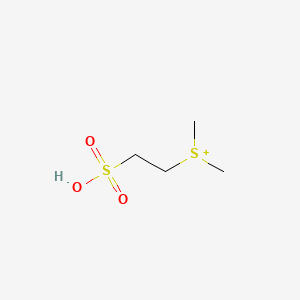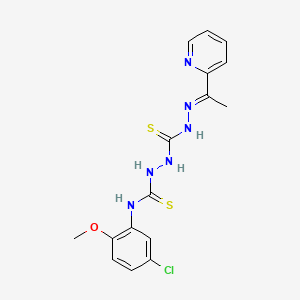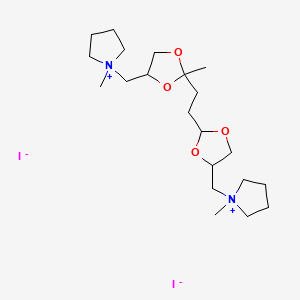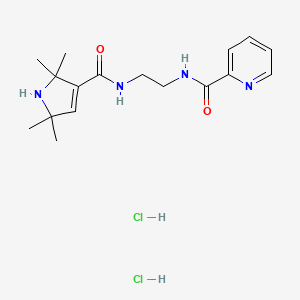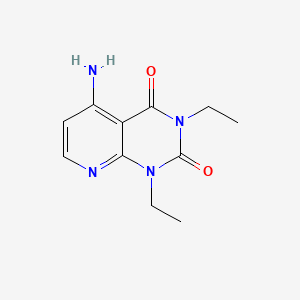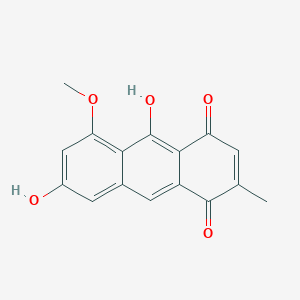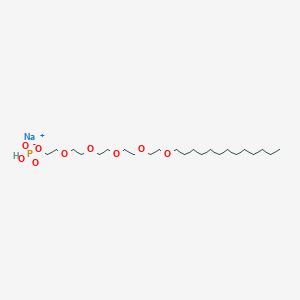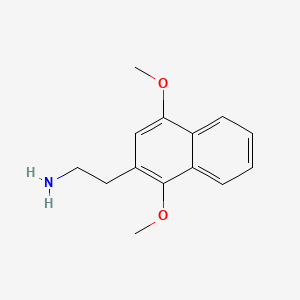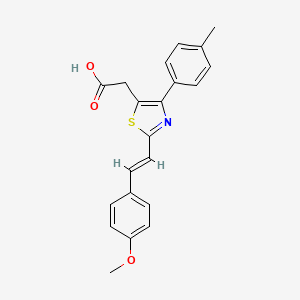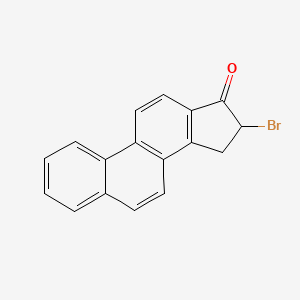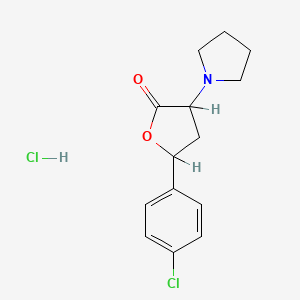
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is a chemical compound with the molecular formula C11H14NO5P It is a derivative of glycine, an amino acid, and features a benzoyl group and a dimethoxyphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with benzoyl chloride to form N-benzoylglycine. This intermediate is then reacted with 2-(dimethoxyphosphinyl)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of phosphinyl and benzoyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the benzoyl group suggests potential activity in modulating biological pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in aromatic interactions, while the phosphinyl group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the phosphinyl group.
N-Benzoylglycine: Lacks the phosphinyl group but has a similar benzoyl group.
Dimethoxyphosphinyl derivatives: Compounds with similar phosphinyl groups but different core structures.
Uniqueness
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the combination of benzoyl and phosphinyl groups.
Propriétés
Numéro CAS |
152819-39-1 |
|---|---|
Formule moléculaire |
C13H18NO6P |
Poids moléculaire |
315.26 g/mol |
Nom IUPAC |
2-dimethoxyphosphorylethyl 2-benzamidoacetate |
InChI |
InChI=1S/C13H18NO6P/c1-18-21(17,19-2)9-8-20-12(15)10-14-13(16)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) |
Clé InChI |
CQGCKOKVOFVMNK-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCOC(=O)CNC(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



